4-Bromo-7-chloro-6-fluoroisoquinoline

Catalog No.
S838584
CAS No.
1375302-35-4
M.F
C9H4BrClFN
M. Wt
260.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-chloro-6-fluoroisoquinoline

CAS Number

1375302-35-4

Product Name

4-Bromo-7-chloro-6-fluoroisoquinoline

IUPAC Name

4-bromo-7-chloro-6-fluoroisoquinoline

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

InChI

InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H

InChI Key

LFSNMZKTWDLKEC-UHFFFAOYSA-N

SMILES

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br

Canonical SMILES

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br

4-Bromo-7-chloro-6-fluoroisoquinoline is a heterocyclic organic compound characterized by a fused isoquinoline and pyridine ring system. Its molecular formula is C9H4BrClFN, and it has a molecular weight of approximately 260.49 g/mol. This compound appears as a white to off-white solid and has a melting point range of 168-170°C, with limited solubility in water but high solubility in organic solvents.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitutions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium hydroxide and palladium on activated charcoal.
  • Oxidation: Oxidizing agents like Selectfluor® can introduce additional fluorine atoms onto the isoquinoline ring.
  • Cyclization: Specific catalysts and solvents are required for successful cyclization reactions.

4-Bromo-7-chloro-6-fluoroisoquinoline exhibits significant biological activities. It has been reported to possess antitumor, antibacterial, and antifungal properties. The precise mechanisms behind these activities are still under investigation, but the presence of halogen substituents may enhance its binding affinity to specific biological targets, potentially leading to therapeutic applications .

Synthetic Routes

The synthesis of 4-Bromo-7-chloro-6-fluoroisoquinoline can be achieved through several methods, including:

  • Bromination of 7-chloro-6-fluoroisoquinoline: This is typically performed using N-bromosuccinimide in acetic acid at elevated temperatures.
  • Pfitzner-Moffatt Oxidation: This method involves the oxidation of precursor compounds to yield the desired product.
  • Decarboxylation Reactions: Starting from carboxylic acid derivatives can also lead to the formation of this compound.

4-Bromo-7-chloro-6-fluoroisoquinoline has numerous applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex bioactive molecules.
  • Material Science: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
  • Catalysis: It may function as a ligand in coordination chemistry, enhancing catalytic processes.

Similar Compounds

Compound NameCAS NumberSimilarity
4-Bromo-6-fluoroisoquinoline1416500-78-11.00
4-Bromo-7-fluoroisoquinoline1416500-77-00.95
6-Bromo-7-fluoroisoquinoline1258833-80-50.95
4-Chloro-6-fluoroisoquinolineNot available0.90
5-Bromo-7-chloroisoquinolineNot available0.88

Uniqueness

What sets 4-Bromo-7-chloro-6-fluoroisoquinoline apart from its analogs is its specific combination of halogen substituents (bromine, chlorine, and fluorine), which may enhance its biological activity and stability compared to other similar compounds. Its unique structure allows for diverse synthetic pathways and potential applications in medicinal chemistry and material science .

XLogP3

3.5

Dates

Modify: 2023-08-16

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